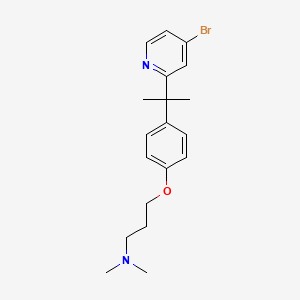
3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
I have conducted a search on the scientific research applications of “3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine” and related bromopyridine derivatives. Below are some unique applications categorized into separate fields:
Pharmacological Applications
Bromopyridine derivatives are often utilized in pharmacology due to their structural significance in medicinal chemistry. They serve as key intermediates in the synthesis of various biologically active molecules. For instance, they are used in the development of anti-tubercular agents, where substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibit promising activity against Mycobacterium tuberculosis .
Catalysis and Synthesis
In the field of catalysis, bromopyridine compounds are employed as ligands in transition-metal catalysis due to their ability to coordinate with metals and facilitate various chemical reactions. They are also integral in the synthesis of bipyridines, which are used as photosensitizers and in supramolecular structures .
Molecular Sensing and Electronics
Bipyridine derivatives, including those with bromopyridine components, find applications in molecular sensing due to their electronic properties. They can form complexes with metals that exhibit changes in electronic absorption or emission upon binding with specific molecules, making them useful in the design of sensors .
Material Science
In material science, bromopyridine derivatives are used to modify the molecular structure of compounds for specific applications. For example, they can be incorporated into polymers or other materials to enhance certain properties like thermal stability or conductivity .
Biological Studies
Bromopyridine derivatives are also valuable in biological studies. They can be used as building blocks for compounds with anti-inflammatory, antibacterial, antifungal, anticancer, and antimicrobial properties .
Simulation Visualizations
In computational chemistry, bromopyridine derivatives are used in simulation programs such as Amber and GROMACS to produce visualizations that help understand molecular interactions and dynamics .
Propiedades
IUPAC Name |
3-[4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenoxy]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O/c1-19(2,18-14-16(20)10-11-21-18)15-6-8-17(9-7-15)23-13-5-12-22(3)4/h6-11,14H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKGSAVLHOFYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCN(C)C)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-(4-Bromopyridin-2-yl)propan-2-yl)-phenoxy)-N,N-dimethylpropan-1-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1529562.png)
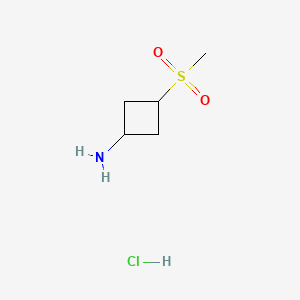
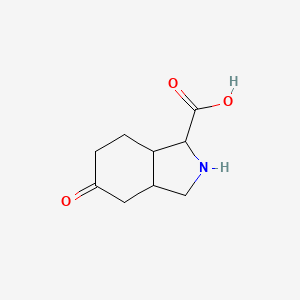
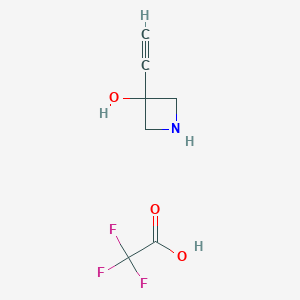
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)
![6-Ethyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1529575.png)
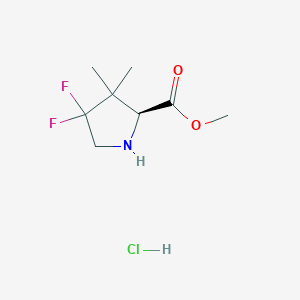
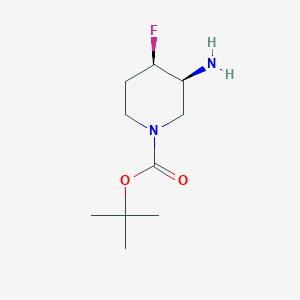
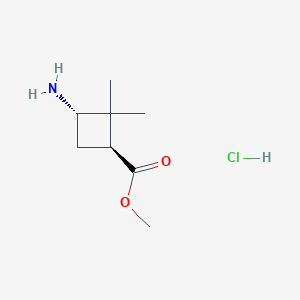
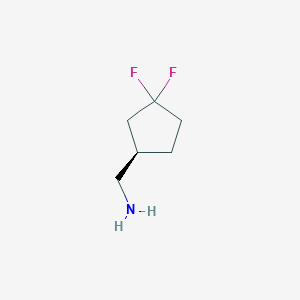
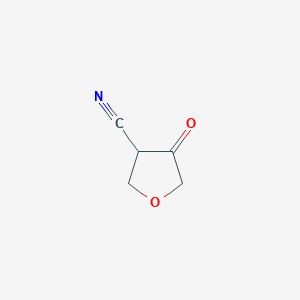
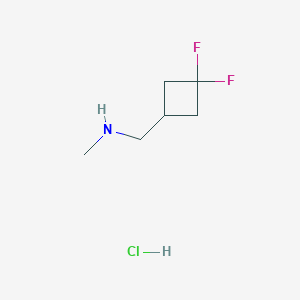
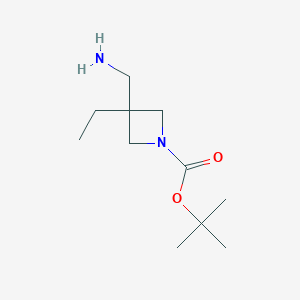
![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)